Byakangelicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
| Record name | (+)-Byakangelicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byakangelicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | byakangelicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | byakangelicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BYAKANGELICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Phytochemistry and Isolation Methodologies of Byakangelicin
Distribution of Byakangelicin (B1668165) in Plant Species and Plant Parts
This compound has been identified in several plant species, primarily within the Apiaceae (Umbelliferae) family. Notably, it is a significant constituent of Angelica dahurica, commonly known as "Baizhi" in traditional Chinese medicine. researchgate.netchemfaces.combiorlab.comthegoodscentscompany.com It is also found in other Angelica species, such as Angelica japonica and Angelica archangelica, as well as in Heracleum grandiflorum and Angelica sylvestris. nih.govcontaminantdb.caresearchgate.net
Within these plants, this compound is typically concentrated in specific parts. The roots of Angelica dahurica are a well-known source of this compound. researchgate.netchemfaces.combiorlab.comresearchgate.netnih.gov It has also been reported in the seeds and fruits of Angelica sylvestris, while imperatorin (B1671801) was identified in the roots of this species. researchgate.net Studies on other plant species indicate that coumarins, including furanocoumarins like this compound, can be present in various parts such as roots, stems, leaves, and fruits, with concentrations potentially varying depending on the plant part and environmental factors. helsinki.fimdpi.com
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from complex plant extracts require specific techniques to separate it from other co-occurring compounds. Various chromatographic and extraction methods have been employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the isolation, purification, and analysis of this compound. chemfaces.comkoreascience.krresearchgate.netnih.govnih.govnih.gov It allows for the separation of this compound from other coumarins and plant constituents based on their differential interactions with a stationary phase and a mobile phase. Analytical HPLC methods have been developed and validated for the quantitative determination of this compound in plant extracts. researchgate.netnih.govmdpi.comnih.govresearchgate.net Preparative HPLC systems, including two-dimensional preparative HPLC-DAD, have been utilized for the isolation of this compound at higher purities from plant extracts. nih.gov
Ionic Liquid-Based Extraction Methods
Ionic liquids (ILs) have gained attention as alternative solvents for the extraction of bioactive compounds from plant materials, including this compound. researchgate.netnih.govmdpi.comresearchgate.net ILs offer distinctive properties that can enhance extraction efficiency. Studies have investigated the capacity of specific ILs, such as 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf₂N), for extracting this compound from plant sources like the roots of Angelica dahurica. researchgate.netnih.govmdpi.com The back-extraction method is often used in conjunction with ILs to recover the target compounds from the ionic liquid solution. researchgate.netnih.govmdpi.com Optimized conditions for IL-based extraction, including solvent/solid ratio, temperature, and time, have been developed to maximize the yield of this compound. researchgate.netnih.govmdpi.com
Quantitative Analysis of this compound in Plant Extracts
Accurate quantification of this compound in plant extracts is crucial for quality control and research purposes. Various analytical techniques are employed for this, including chromatographic methods and NMR-based approaches.
Quantitative ¹H NMR (¹H-qNMR)
Quantitative ¹H NMR (¹H-qNMR) is an established method for the simultaneous determination of multiple components, including this compound, in traditional Chinese medicines like Angelica dahurica. nih.govresearchgate.netresearchgate.net This technique utilizes the characteristic ¹H NMR signals of this compound and an internal standard to determine its concentration in a sample. nih.govresearchgate.netresearchgate.net The method involves extracting the plant material and then performing ¹H-qNMR measurements on the extract using a high-field NMR spectrometer. nih.govresearchgate.net Specific ¹H resonance signals are used for quantification, and the method's linearity, limit of detection, limit of quantitation, precision, reproducibility, stability, and recovery are typically evaluated. nih.gov
This compound is a furanocoumarin compound found in various plants, particularly in the Angelica and Heracleum genera. nih.govnih.gov Its chemical structure is characterized by a furan (B31954) ring fused to a coumarin (B35378) core, with a complex side chain attached. nih.govuni.lubiorlab.com Accurate identification and quantification of this compound in plant extracts and biological samples are crucial for phytochemical research and quality control.
2.3.2. LC-ESI-MS/MS and HPLC/UV Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are widely employed analytical techniques for the analysis of this compound. These methods offer sensitivity, selectivity, and the ability to separate this compound from other co-occurring compounds in complex matrices. nih.govresearchgate.netresearchgate.net
HPLC-UV methods are frequently used for the quantitative determination of this compound. nih.govresearchgate.net Separation is typically achieved using reversed-phase columns, such as C18 or C30 stationary phases. nih.govresearchgate.netresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid to improve peak shape and separation efficiency. nih.govresearchgate.netresearchgate.net UV detection is commonly performed at a wavelength of 254 nm or 260 nm, where coumarin compounds like this compound exhibit strong absorbance. nih.govmdpi.com
Research findings have demonstrated the effectiveness of HPLC-UV for the simultaneous determination of this compound alongside other coumarins found in plants like Angelica dahurica. nih.govresearchgate.netresearchgate.net For instance, a column-switching HPLC method utilizing a Symmetry Shield RP8 clean-up column and a Symmetry C18 analytical column with a mobile phase of acetonitrile-water (20:80) and UV detection at 260 nm was developed for the simultaneous determination of this compound and oxypeucedanin (B192039) hydrate (B1144303) in rat plasma. nih.govresearchgate.net This method showed linearity over a range of 19.6 to 980 ng/mL for this compound, with good accuracy and precision. nih.govresearchgate.net Another study employing a Develosil RPAQUEOUS C30 column with 70% acetonitrile in water as the mobile phase and HPLC/UV detection successfully achieved baseline separation of this compound and other coumarins in Angelicae dahuricae Radix extract. researchgate.netresearchgate.net
LC-ESI-MS/MS provides enhanced selectivity and sensitivity for the identification and quantification of this compound, particularly in complex samples where interference might occur with UV detection alone. researchgate.netresearchgate.net ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or adduct ions ([M+Na]+, [M+NH4]+) in positive mode, and deprotonated molecules ([M-H]-) in negative mode. uni.luwikipedia.org Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion (precursor ion) into smaller characteristic fragment ions, which provides structural information and improves specificity. wikipedia.orgchemguide.co.uk Multiple Reaction Monitoring (MRM) mode in LC-ESI-MS/MS is often used for targeted analysis, monitoring specific precursor-to-product ion transitions characteristic of this compound. researchgate.netscirp.org
Studies utilizing LC-ESI-MS/MS have been successful in identifying this compound and its metabolites. researchgate.netthegoodscentscompany.com The fragmentation patterns observed in MS/MS can help confirm the identity of this compound. wikipedia.orgresearchgate.net For example, LC-ESI-MS/MS methods have been applied for the simultaneous determination of multiple coumarins, including this compound, in Angelicae dahuricae Radix extracts, demonstrating the capability of this technique for comprehensive analysis. researchgate.netresearchgate.net These methods have been validated for parameters such as linearity, accuracy, and precision, proving their reliability for quantitative analysis. researchgate.netresearchgate.net
Data Table 1: Example HPLC-UV Parameters for this compound Analysis
| Parameter | Value | Source |
| Column Type | Symmetry C18 (75x4.6 mm I.D., 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile-Water (20:80) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Column Temperature | 40 °C | nih.govresearchgate.net |
| Detection Wavelength | 260 nm | nih.govresearchgate.net |
Data Table 2: Predicted Mass Spectral Data for this compound (C₁₇H₁₈O₇)
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 335.11254 | 171.9 | uni.lu |
| [M+Na]+ | 357.09448 | 184.1 | uni.lu |
| [M+NH4]+ | 352.13908 | 177.5 | uni.lu |
| [M+K]+ | 373.06842 | 183.0 | uni.lu |
| [M-H]- | 333.09798 | 174.0 | uni.lu |
| [M+Na-2H]- | 355.07993 | 173.8 | uni.lu |
| [M]+ | 334.10471 | 174.2 | uni.lu |
| [M]- | 334.10581 | 174.2 | uni.lu |
Pharmacological and Biological Activities of Byakangelicin
Anti-inflammatory Activities
Byakangelicin (B1668165) has demonstrated anti-inflammatory properties through several mechanisms, including the inhibition of inflammatory mediators and the modulation of signaling pathways.
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
Studies have shown that this compound can decrease the production of prostaglandin E2 (PGE2), a key mediator of inflammation. For example, this compound at a concentration of 30 µM was found to decrease LPS-induced production of PGE2 in isolated rat peritoneal macrophages. caymanchem.comcaymanchem.comnih.gov This inhibitory effect on PGE2 production suggests a potential mechanism by which this compound exerts its anti-inflammatory effects.
Suppression of NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound involves the suppression of the NF-κB signaling pathway. Research has shown that this compound inhibits the activation of the NF-κB signaling pathway. nih.govnih.gov In IL-1β-induced chondrocytes, this compound mechanistically suppressed nuclear factor-kappa B signaling. researchgate.netnih.gov This pathway plays a crucial role in the regulation of inflammatory responses.
Effects on Osteoarthritis Models (In vitro and In vivo)
This compound has shown protective effects in osteoarthritis (OA) models. In vitro studies using IL-1β-induced mouse chondrocytes demonstrated that this compound treatment inhibited inflammation. researchgate.netnih.gov Furthermore, in vivo studies using a murine model of surgically induced osteoarthritis, this compound administered at a dose of 10 mg/kg reduced cartilage erosion and loss of proteoglycan in the inflamed joints. caymanchem.comcaymanchem.com These findings suggest its potential as a candidate for OA treatment and prevention. researchgate.netnih.gov
Here is a summary of this compound's effects on inflammatory markers in relevant models:
| Model | Treatment | Observed Effects | Source |
| Isolated rat peritoneal macrophages | This compound (30 µM) + LPS | Decreased PGE2 production | caymanchem.comcaymanchem.com |
| IL-1β-induced mouse chondrocytes (in vitro) | This compound | Inhibited IL-1β-mediated TNF-α and IL-6 expression; suppressed NF-κB signaling | researchgate.netnih.gov |
| Murine osteoarthritis model (in vivo) | This compound (10 mg/kg) | Reduced cartilage erosion and proteoglycan loss | caymanchem.comcaymanchem.com |
| Sepsis-associated acute kidney injury | This compound | Inhibited NF-κB activation, reduced IL-6, TNF-α, and IFN-γ production | nih.gov |
Anticancer and Antitumor Effects
Recent studies have indicated that this compound exhibits anticancer and antitumor functions. researchgate.netdoi.orgnih.gov
Inhibition of Breast Tumor Growth and Motility
Research has specifically investigated the role of this compound in breast tumor progression. Studies have shown that this compound exerts anti-breast cancer effects in vitro. researchgate.netdoi.org this compound treatment significantly inhibited breast cancer cell proliferation, colony formation, and invasion ability in a dose-dependent manner. researchgate.netdoi.orgnih.gov Moreover, this compound remarkably induced breast cancer cell apoptosis. researchgate.netdoi.orgnih.gov These findings indicate that this compound acts as an inhibitor of breast cancer growth and metastasis. doi.org
The mechanism underlying these effects involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway. This compound inhibits SHP-1/JAK2/STAT3 signaling, thereby blocking tumor growth and motility. researchgate.netdoi.orgnih.gov this compound treatment significantly inhibited STAT3 transcriptional activity and blocked JAK2/STAT3 signaling in a dose-dependent manner. researchgate.netdoi.orgnih.gov Furthermore, this compound regulated the expression of SHP1. researchgate.netdoi.orgnih.gov
Here is a summary of this compound's effects on breast cancer cells:
| Cell Line/Model | Treatment | Observed Effects | Source |
| Breast cancer cells (in vitro) | This compound | Inhibited proliferation, colony formation, and invasion; induced apoptosis; blocked JAK2/STAT3 signaling | researchgate.netdoi.orgnih.gov |
Regulation of SHP-1/JAK2/STAT3 Signaling Pathway
Research indicates that this compound can influence the SHP-1/JAK2/STAT3 signaling pathway. Studies have shown that this compound treatment significantly inhibits STAT3 transcriptional activity. doi.orgnih.gov Furthermore, this compound has been observed to block JAK2/STAT3 signaling in a dose-dependent manner. doi.orgnih.gov This regulatory effect is suggested to involve the upregulation of SHP-1 expression. doi.orgnih.gov Specifically, this compound appears to impair the JAK2/STAT3 pathway by inducing SHP1. researchgate.net These findings suggest a role for this compound in modulating this pathway, which is implicated in various cellular processes, including cell growth and motility. doi.orgnih.govresearchgate.net
Induction of Cancer Cell Apoptosis
This compound has been shown to induce apoptosis in cancer cells. In breast cancer cells, this compound treatment remarkably induced apoptosis. doi.orgnih.govresearchgate.net This induction of apoptosis is linked to its ability to inhibit the JAK2/STAT3 signaling pathway. researchgate.net Additionally, studies investigating the effects of this compound on hepatocyte apoptosis induced by 4-HNE (4-hydroxynonenal) have shown that this compound can attenuate this apoptosis by inhibiting the ASK-1/JNK signaling pathway. nih.gov These results suggest that this compound's pro-apoptotic effects may occur through multiple mechanisms depending on the cell type.
Studies on breast cancer cells treated with this compound for 48 hours have shown induced cell apoptosis, as determined using assays like Annexin V–FITC and PI staining followed by flow cytometry. doi.org
Effects on Metabolic Disorders
This compound has been evaluated for its potential effects on metabolic disorders, particularly those related to diabetes and its complications.
Aldose Reductase Inhibition and Diabetic Complications
This compound has been identified as an aldose reductase inhibitor (ARI). chemfaces.comtargetmol.comnih.govresearchgate.netkoreascience.krresearchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications due to the accumulation of sorbitol. ijpsonline.comresearchgate.net By inhibiting aldose reductase, this compound can suppress sorbitol accumulation. nih.govsemanticscholar.org This mechanism is considered important for its potential therapeutic effects in diabetic complications. chemfaces.comtargetmol.comnih.govkoreascience.krresearchgate.net
Impact on Diabetic Cataract Formation
This compound has shown effectiveness in preventing cataract formation in animal models of diabetes. In rats fed a high-galactose diet, which induces sugar cataracts, intragastric administration of this compound significantly prevented cataract formation and galactitol accumulation in the lenses. chemfaces.comtargetmol.comnih.gov This protective effect is attributed, at least in part, to its aldose reductase inhibitory activity, which reduces the osmotic stress caused by polyol accumulation in the lens. ijpsonline.comresearchgate.netsemanticscholar.org
Diabetic Neuropathy
This compound has also demonstrated beneficial effects on diabetic neuropathy in animal studies. In streptozotocin-induced diabetic rats, administration of this compound was found to suppress sorbitol accumulation and lead to a significant reversal of depleted myo-inositol contents and Na+,K+ATPase activity in the sciatic nerves. chemfaces.comtargetmol.comnih.gov These findings suggest that this compound may be effective in treating diabetic neuropathy, potentially by mitigating the metabolic disturbances associated with the polyol pathway. chemfaces.comtargetmol.comnih.govmolnova.com
Neuroprotective Properties and Central Nervous System Modulation
This compound possesses neuroprotective properties and can influence the central nervous system. It has been suggested that this compound, due to its relatively low molecular weight, may cross the blood-brain barrier. tandfonline.com Studies have explored its potential as a modulator to improve the brain accumulation of other active compounds, suggesting an interaction with central nervous system pharmacokinetics. researchgate.net Research has also investigated the effects of Angelica polymorpha root extract, which contains this compound, on neuroblastoma cells, indicating potential activity in neuronal cell models. semanticscholar.org While the precise mechanisms of this compound's neuroprotective effects are still under investigation, its ability to cross the blood-brain barrier and influence cellular pathways suggests a potential role in neurological contexts. tandfonline.comresearchgate.net
Modulation of Brain Accumulation of Bioactive Compounds
This compound has been reported to modulate the brain distribution of various bioactive compounds, potentially enhancing their accumulation and thus boosting their effectiveness. researchgate.netmdpi.com Studies, including those using an in vivo model with B57/BL6 mice, have investigated the ability of this compound to improve the brain accumulation of compounds such as umbelliferone (B1683723) (Umb), curcumin (B1669340) (Cur), and doxorubicin (B1662922) (Dox). researchgate.netnih.govmedchemexpress.com Ex vivo fluorescence monitoring has demonstrated that the levels of these active compounds in the brain, as well as in the lung and pancreas, were significantly elevated with the addition of this compound. researchgate.netnih.gov This suggests that this compound could act as a modulator to facilitate improved brain delivery of diverse active compounds, leading to enhanced therapeutic effects. researchgate.netnih.gov The mechanism might involve interactions with efflux pumps like P-glycoprotein (P-gp), which were shown to be inhibited by this compound in studies involving umbelliferone. researchgate.net
Reduction of LPS-Induced Neuro-inflammation
Research indicates that this compound can contribute to the reduction of neuro-inflammation, particularly in models induced by lipopolysaccharide (LPS). mdpi.com In studies utilizing LPS-induced neuro-inflammation models, the co-administration of this compound with compounds like curcumin has been shown to reduce inflammation in the brain. mdpi.comresearchgate.netnih.gov This reduction is associated with a decrease in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). mdpi.comresearchgate.net The improved accumulation of active substances in the brain facilitated by this compound is thought to contribute to this reduced inflammatory response. mdpi.com LPS is a known trigger for inflammatory cascades and is used in models to study neuroinflammation, which is implicated in neurodegenerative diseases. mdpi.comd-nb.info
Hepatoprotective Activity
This compound has demonstrated hepatoprotective effects in various studies. researchgate.netnih.govnih.gov Research using models of carbon tetrachloride (CCl4)-induced liver injury and fibrosis in mice has shown that this compound can mitigate liver damage and reduce the progression of fibrosis. researchgate.netnih.govnih.gov Its mechanism of action in this context involves inhibiting the proliferation and activation of hepatic stellate cells, which are key players in liver fibrosis. nih.govnih.gov this compound has also been observed to suppress hepatocyte apoptosis induced by substances like 4-hydroxynonenal (B163490) (4-HNE), partly by inhibiting signaling pathways such as ASK-1/JNK. nih.govnih.gov Furthermore, studies suggest that this compound can help prevent liver inflammation by down-regulating NF-κB expression and restore antioxidant defense mechanisms by up-regulating Nrf2 expression, thereby counteracting oxidative stress. nih.gov
Antioxidant Effects
This compound exhibits antioxidant properties. researchgate.netnih.gov Studies have shown that this compound can contribute to antioxidant defense mechanisms, such as up-regulating Nrf2 expression, which helps restore the balance against oxidative stress. nih.gov It has been identified as an antioxidant compound in various plant extracts, including those from Angelica dahurica. nih.gov The antioxidant activity of compounds like this compound is considered important, particularly in the context of conditions where oxidative stress plays a significant role, such as liver injury and neurodegenerative diseases. nih.govtandfonline.com
Potential Role as a Modulator of Biological Systems
This compound's ability to interact with biological systems extends beyond its specific pharmacological activities, suggesting a broader role as a modulator. medchemexpress.comuni.luresearchgate.net As highlighted in the context of brain accumulation, this compound can modulate the distribution and enhance the effects of other bioactive compounds and synthetic drugs. researchgate.netnih.govmedchemexpress.comuni.lu This modulatory capacity is likely linked to its interactions with various molecules and pathways, potentially including enzymes and signal transduction cascades. biosynth.commedchemexpress.com Its influence on the expression of PXR target genes, such as MDR1, also points to a role in modulating drug metabolism and transport. medchemexpress.com Furthermore, this compound's potential to influence processes like inflammation, apoptosis, and oxidative stress underscores its capacity to modulate complex biological responses. nih.govnih.gov
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes. A notable example is its inhibitory effect on aldose reductase (AR), a key enzyme in the polyol pathway nih.govcaymanchem.comkoreascience.kr. AR is implicated in the pathogenesis of diabetic complications, including cataract formation and diabetic neuropathy nih.govkoreascience.kr. Studies have shown this compound's ability to inhibit bovine lens AR in vitro caymanchem.comkoreascience.kr.
| Enzyme | IC₅₀ (Bovine Lens) | Reference |
| Aldose Reductase | 6.2 µM | caymanchem.comkoreascience.kr |
Further research in rats fed a high-galactose diet demonstrated that this compound significantly prevented cataract formation and the accumulation of galactitol in the lenses nih.gov. In streptozotocin-induced diabetic rats, administration of this compound suppressed sorbitol accumulation and reversed depleted myo-inositol levels and Na⁺,K⁺-ATPase activity in sciatic nerves nih.gov. These findings suggest this compound's potential as a lead compound for addressing complications related to aldose reductase activity nih.govtargetmol.com.
Interference with Signal Transduction Pathways
This compound has been shown to interfere with various intracellular signal transduction pathways, which are crucial for transmitting signals through a cell and coordinating cellular functions wikipedia.orgnih.gov. Research indicates that this compound can influence pathways involved in inflammation and cell proliferation nih.govdoi.orgresearchgate.net.
One area of investigation focuses on this compound's impact on the JAK2/STAT3 signaling pathway. Studies in breast cancer cells have demonstrated that this compound treatment can significantly inhibit STAT3 transcriptional activity and block JAK2/STAT3 signaling in a dose-dependent manner nih.govdoi.org. This interference contributes to reduced proliferation, colony formation, and invasion ability of these cells nih.gov. The mechanism involves this compound regulating the expression of SHP1, which in turn impairs the JAK2/STAT3 pathway nih.govdoi.org.
This compound has also been observed to inhibit the proliferation and activation of PDGF-induced hepatic stellate cells by inhibiting the PDGFR/ERK, PDGFR/AKT, and PDGFR/Stat3 pathways researchgate.net. These pathways are involved in cellular growth and activation.
Furthermore, this compound is likely to increase the expression of pregnane (B1235032) X receptor (PXR) target genes, such as MDR1, suggesting its potential to induce agent-agent interactions medchemexpress.comchemfaces.com. It has been shown to induce cytochrome P450 3A4 (CYP3A4) expression in human hepatocytes via the transactivation of PXR chemfaces.com. This induction of CYP3A4 expression occurs at both mRNA and protein levels and is concentration-dependent chemfaces.com.
Modulation of Cellular Responses
This compound modulates various cellular responses, impacting processes such as inflammation, proliferation, and apoptosis caymanchem.comnih.govdoi.orgmdpi.com. Its ability to interfere with enzyme activity and signal transduction pathways underlies these modulatory effects biosynth.com.
In the context of inflammation, this compound (at a concentration of 30 µM) has been shown to decrease the production of prostaglandin E₂ (PGE₂) induced by lipopolysaccharide (LPS) in isolated rat peritoneal macrophages caymanchem.com. This indicates a potential anti-inflammatory effect by modulating the inflammatory mediator production caymanchem.com.
Research on breast cancer cells demonstrates this compound's ability to modulate cellular growth and survival. It significantly reduces proliferation and induces apoptosis in these cells nih.govdoi.org. This modulation of cellular responses is linked to its interference with the JAK2/STAT3 signaling pathway nih.govdoi.org.
This compound has also been reported to ameliorate murine osteoarthritis in vivo, reducing cartilage erosion and loss of proteoglycan in inflamed joints caymanchem.com. This suggests a modulatory effect on cellular processes involved in joint degradation and inflammation caymanchem.com. Additionally, this compound may serve as a modulator to improve the brain accumulation and enhance the therapeutic effects of certain active compounds medchemexpress.comresearchgate.net.
Table: Summary of Select Cellular Responses Modulated by this compound
| Cellular Response | Effect Observed | Relevant Mechanism(s) | Reference |
| Prostaglandin E₂ production | Decreased in LPS-induced rat peritoneal macrophages | Potential modulation of inflammatory pathways | caymanchem.com |
| Breast cancer cell proliferation, colony formation, and invasion | Reduced | Inhibition of JAK2/STAT3 signaling pathway | nih.govdoi.org |
| Breast cancer cell apoptosis | Induced | Interference with JAK2/STAT3 signaling pathway | nih.govdoi.org |
| Hepatic stellate cell proliferation and activation | Inhibited in PDGF-induced cells | Inhibition of PDGFR/ERK, PDGFR/AKT, and PDGFR/Stat3 pathways | researchgate.net |
| Cartilage erosion and proteoglycan loss (in osteoarthritis model) | Reduced | Modulation of cellular processes in inflamed joints | caymanchem.com |
| Brain accumulation of certain compounds | Improved (modulator effect) | Potential influence on transport or metabolic processes | medchemexpress.comresearchgate.net |
Mechanisms of Action and Molecular Interactions of Byakangelicin
Interaction with Pregnane (B1235032) X Receptors (PXR) and CYP3A4 Induction
Byakangelicin (B1668165) has been identified as an inducer of CYP3A4 expression in human hepatocytes. This induction is primarily mediated through its interaction with the pregnane X receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes. nih.govpubpharm.dewikipedia.org
Transcriptional Activation of PXR
Studies have shown that this compound significantly induces CYP3A4 expression at both the mRNA and protein levels in primary human hepatocytes and hepatoma cell lines (Huh7). nih.govnih.gov For instance, in human primary hepatocytes, this compound at a concentration of 10 µM caused approximately a fivefold induction of CYP3A4 mRNA and a threefold induction of CYP3A4 protein. nih.govnih.gov Importantly, this induction occurs without a significant increase in PXR expression itself, indicating that this compound acts by promoting PXR transactivation rather than increasing the amount of PXR protein. nih.govnih.gov
Reporter gene assays using a CYP3A4 promoter construct have demonstrated that this compound activates the CYP3A4 promoter in a concentration-dependent manner. nih.govnih.gov This activation is enhanced by co-transfection with human PXR, further supporting its role as a PXR activator. nih.govnih.gov The half maximal effective concentration (EC₅₀) for this compound's activation of the CYP3A4 promoter in these assays was reported to be 5 µM. nih.govnih.gov Research has also indicated that the eNR4 binding element within the CYP3A4 promoter is required for the transcriptional activation of CYP3A4 mediated by this compound. nih.govnih.gov These findings suggest that this compound functions as a ligand or agonist for human PXR, similar to known PXR activators like rifampicin. nih.gov
Based on research findings, the following table summarizes the effect of this compound on CYP3A4 and PXR expression:
| Treatment (Concentration) | CYP3A4 mRNA Level (Fold Change) | CYP3A4 Protein Level (Fold Change) | PXR Expression |
| This compound (10 µM) | ~5 | ~3 | No significant change nih.govnih.gov |
Note: Data is approximate and based on reported observations in human primary hepatocytes.
Implications for Drug-Drug Interactions
The ability of this compound to effectively activate PXR and induce CYP3A4 expression has significant implications for potential drug-drug interactions. nih.gov CYP3A4 is a major enzyme responsible for the metabolism of a wide range of clinically used drugs. nih.govresearchgate.net By increasing the expression and activity of CYP3A4, this compound is likely to enhance the metabolism of co-administered drugs that are substrates of this enzyme. nih.govnih.gov This increased metabolism could lead to decreased systemic exposure and potentially reduced efficacy of those drugs. nih.govnih.goveuropa.eu
Furthermore, as this compound's mechanism involves PXR transactivation, it is likely to increase the expression of other PXR target genes, such as MDR1 (which encodes P-glycoprotein, a drug transporter). nih.govnih.govshlmai.net Induction of drug transporters can further influence the pharmacokinetics and tissue distribution of various medications. europa.eu Therefore, the use of this compound, particularly in combination with other medications, warrants consideration for potential pharmacokinetic interactions mediated by PXR activation and subsequent induction of drug-metabolizing enzymes and transporters. nih.govnih.goveuropa.eu
Signaling Pathway Modulation
Beyond its effects on drug metabolism enzymes, this compound has been shown to modulate several key cellular signaling pathways involved in various physiological and pathological processes. osti.gov
SHP-1/JAK2/STAT3 Pathway Regulation
This compound has been reported to suppress breast tumor growth and motility, and this effect is mediated, at least in part, through the regulation of the SHP-1/JAK2/STAT3 signaling pathway. pubpharm.dedoi.orgnih.govresearchgate.net The JAK2/STAT3 pathway is critically involved in cell proliferation, survival, and invasion. doi.orgnih.govfrontiersin.org
Research indicates that this compound treatment significantly inhibits the transcriptional activity of STAT3 and blocks the JAK2/STAT3 signaling cascade in a dose-dependent manner in breast cancer cells. doi.orgnih.govresearchgate.net This modulation is associated with reduced cell proliferation, colony formation, and invasion, as well as induced apoptosis in these cells. doi.orgnih.govresearchgate.net Furthermore, studies have shown that this compound regulates the expression of SHP-1 (Src homology region 2-containing protein tyrosine phosphatase-1). doi.orgnih.govresearchgate.net SHP-1 is a phosphatase known to negatively regulate the JAK2/STAT3 pathway. doi.org The induction of SHP-1 by this compound appears to be essential for its inhibitory effect on JAK2/STAT3 signaling. doi.org
NF-κB Signaling Pathway Inhibition
This compound has also demonstrated inhibitory effects on the NF-κB signaling pathway. osti.govuniprot.org The NF-κB pathway plays a central role in regulating inflammatory responses, immune function, and cell survival. uniprot.orguniprot.org
Studies have shown that this compound can inhibit the activation of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ. uniprot.org This inhibitory effect on NF-κB contributes to its anti-inflammatory activity. uniprot.org For example, in the context of sepsis-associated acute kidney injury, this compound was found to alleviate inflammation and apoptosis by inhibiting the NF-κB pathway. uniprot.org
Role of 26S Protease Regulatory Subunit 8 (PSMC5)
Recent research suggests that the pharmacological effects of this compound, particularly its inhibition of inflammation and apoptosis, may be exerted through its interaction with the 26S protease regulatory subunit 8 (PSMC5). uniprot.org PSMC5 is a component of the 26S proteasome, a multiprotein complex involved in the degradation of ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis and regulating various cellular processes, including apoptosis and inflammation. wikipedia.org
While the precise mechanism by which this compound interacts with PSMC5 and how this interaction leads to the observed anti-inflammatory and anti-apoptotic effects requires further investigation, this finding highlights a potential novel molecular target for this compound. uniprot.org PSMC5, also known as Rpt6 or TRIP1, is one of the ATPase subunits of the 19S regulatory particle of the proteasome. wikipedia.org It has been shown to interact with various proteins and is involved in the ATP-dependent unfolding and translocation of substrates into the proteasome for degradation. wikipedia.org The suggested involvement of PSMC5 in this compound's activity provides a new avenue for understanding its cellular mechanisms. uniprot.org
Enzymatic Inhibition Profiles (e.g., Aldose Reductase)
This compound has been identified as an inhibitor of aldose reductase (AR) nih.govresearchgate.netkoreascience.krkoreascience.krtargetmol.com. Aldose reductase is a key enzyme in the polyol pathway, and its activity is implicated in the pathogenesis of diabetic complications, including cataract formation, neuropathy, retinopathy, and nephropathy nih.govkoreascience.kr. The enzyme catalyzes the reduction of glucose to sorbitol in the presence of high glucose concentrations, leading to the intracellular accumulation of sorbitol koreascience.kr. Similarly, in galactosemia, AR reduces galactose to galactitol, which accumulates in tissues nih.gov.
Studies have investigated the inhibitory effect of this compound on aldose reductase from various sources. For instance, this compound isolated from Angelica dahurica has shown significant inhibition of bovine lens AR in vitro koreascience.kr. The inhibitory potency is often expressed as the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity. Research has reported an IC₅₀ value of 6.2 µM for this compound against bovine lens AR koreascience.kr. A semi-synthetic derivative, ter-O-methyl this compound, also isolated from Angelica dahurica, demonstrated even higher inhibitory activity with an IC₅₀ value of 2.8 µM koreascience.kr.
The inhibition of aldose reductase by this compound has been evaluated in animal models of diabetic complications. In streptozotocin-induced diabetic rats, administration of this compound was found to suppress sorbitol accumulation in sciatic nerves and reverse depleted myo-inositol levels and Na⁺,K⁺-ATPase activity nih.gov. Furthermore, in rats fed a high-galactose diet, this compound administration significantly prevented cataract formation and galactitol accumulation in the lenses nih.gov. These findings suggest that this compound's AR inhibitory activity may contribute to its potential therapeutic effects in preventing or ameliorating sugar-induced complications nih.gov.
While aldose reductase is a primary focus, research also indicates potential interactions with other enzymes. For example, some furanocoumarins, including possibly this compound, have shown inhibitory or activating effects on tyrosinase, an enzyme involved in melanogenesis researchgate.net. Additionally, this compound has been reported to induce the expression of CYP3A4 in human primary hepatocytes targetmol.com.
Table 1 summarizes some reported in vitro aldose reductase inhibition data for this compound and a related compound.
| Compound | Source | Enzyme Source | IC₅₀ (µM) |
| This compound | Angelica dahurica | Bovine lens AR | 6.2 koreascience.kr |
| ter-O-methyl this compound | Angelica dahurica | Bovine lens AR | 2.8 koreascience.kr |
Modulation of Efflux Transporters (e.g., MDR1)
Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily like P-glycoprotein (P-gp), also known as MDR1 or ABCB1, play a crucial role in the absorption, distribution, metabolism, and excretion of various compounds, including therapeutic drugs tg.org.ausigmaaldrich.comnih.govnih.govmdpi.com. P-gp acts as a biological barrier by actively pumping substrates out of cells, influencing their bioavailability and tissue penetration, notably at the blood-brain barrier and in the intestine tg.org.aunih.govnih.govfrontiersin.org. Modulation of P-gp activity can lead to significant drug-drug interactions and affect the efficacy of co-administered medications tg.org.aunih.govmdpi.comnih.gov.
Research suggests that this compound may act as a modulator of efflux transporters, including P-glycoprotein embopress.orgresearchgate.net. Modulation can involve inhibition or induction of transporter activity or expression mdpi.com. Inhibitors of P-gp can increase the intracellular concentration and bioavailability of P-gp substrates, while inducers can decrease them tg.org.aunih.gov.
Studies have explored the potential of this compound to improve the distribution and bioactivity of other compounds by influencing efflux transporters researchgate.net. For instance, research demonstrated that this compound could elevate the levels of active compounds such as umbelliferone (B1683723), curcumin (B1669340), and doxorubicin (B1662922) in the brain, lung, and pancreas in animal models researchgate.net. This suggests that this compound might be acting as a modulator, potentially by inhibiting efflux transporters like P-gp at barriers such as the blood-brain barrier, thereby increasing the accumulation of these co-administered compounds in target tissues researchgate.netresearchgate.net.
While the exact mechanisms of this compound's interaction with efflux transporters are still under investigation, its potential to modulate P-gp activity highlights its significance in the context of pharmacokinetics and potential drug interactions mdpi.comresearchgate.net. Understanding these interactions is crucial for predicting the in vivo behavior of this compound and its impact on the disposition of other drugs that are substrates for these transporters nih.govnih.gov.
Table 2 provides a general overview of efflux transporters, including MDR1, and their role.
| Transporter Name (Gene) | Family | Key Location(s) | Primary Function | Clinical Significance |
| P-glycoprotein (MDR1/ABCB1) | ABC | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux of a broad range of xenobiotics and drugs | Influences drug absorption, distribution, and elimination; involved in multidrug resistance |
| BCRP (ABCG2) | ABC | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux of various substrates, including some chemotherapy drugs and toxins | Contributes to drug resistance and affects drug pharmacokinetics |
| MRPs (ABCC family) | ABC | Various tissues, including liver and kidney | Transport of organic anions and conjugates, including drug metabolites | Involved in drug detoxification and resistance |
Table 3 summarizes research findings related to this compound's modulation of compound distribution, potentially via efflux transporters.
| Modulator | Co-administered Compound(s) | Observed Effect on Distribution | Potential Mechanism | Reference |
| This compound | Umbelliferone, Curcumin, Doxorubicin | Increased levels in brain, lung, pancreas | Potential modulation (inhibition/induction) of efflux transporters like P-gp | researchgate.net |
Metabolism and Pharmacokinetics of Byakangelicin
Metabolic Pathways in vivo (e.g., O-demethylation, O-dealkylation, hydroxylation)
In vivo metabolic studies of byakangelicin (B1668165) have identified several key biotransformation pathways. O-demethylation and O-dealkylation are significant reactions in the metabolism of this compound researchgate.netresearchgate.netnih.gov. These processes involve the removal of methyl or alkyl groups attached to oxygen atoms in the this compound structure. Additionally, hydroxylation reactions, where a hydroxyl group is introduced into the molecule, have also been observed researchgate.netresearchgate.netnih.gov. These metabolic transformations primarily occur on the side chains of this compound and the furocoumarin nucleus researchgate.net. Studies in rats have indicated that O-demethylation and O-dealkylation of the side chains are major metabolic routes researchgate.netnih.gov. Hydroxylation on the furocoumarin nucleus has also been reported for related compounds found in Angelica dahurica, suggesting a similar possibility for this compound researchgate.net.
Identification of this compound Metabolites
The identification of this compound metabolites has been carried out using various analytical techniques, including gas chromatography/mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD), and liquid chromatography/mass spectroscopy (LC/MS) researchgate.netnih.gov. Studies in rats have led to the identification of several metabolites. Two metabolites resulting from O-demethylation or O-dealkylation of this compound have been identified researchgate.netnih.gov. Another metabolite is believed to be a hydroxylated form of this compound, possibly on a side chain researchgate.netresearchgate.net. These findings suggest that the metabolic profile of this compound includes transformations affecting both the methoxy (B1213986) group and the side chain researchgate.netnih.gov.
Based on research, some identified or proposed metabolites include:
O-demethylated this compound (M1) researchgate.netresearchgate.net
Possible hydroxylated metabolite in a side chain of this compound (M2) researchgate.netresearchgate.net
O-dealkylation of this compound (M3) researchgate.netresearchgate.net
These metabolites have been detected in biological samples such as urine and plasma following administration of this compound researchgate.netresearchgate.net.
Pharmacokinetic Studies (e.g., absorption, distribution, excretion)
Pharmacokinetic studies provide crucial information on how this compound is absorbed, distributed, metabolized, and excreted by the body epo-berlin.comnih.govallucent.com. While detailed comprehensive pharmacokinetic parameters for this compound can be complex and vary depending on the study design and species, research has shed light on its disposition.
Brain Accumulation and Bio-distribution
This compound has been investigated for its ability to influence the bio-distribution of other compounds, particularly their accumulation in the brain researchgate.netcabidigitallibrary.orgnih.gov. Studies have shown that this compound can enhance the levels of co-administered compounds, such as umbelliferone (B1683723), curcumin (B1669340), and doxorubicin (B1662922), in the brain, as well as in other organs like the lung and pancreas, in mice researchgate.netcabidigitallibrary.org. This suggests that this compound may act as a modulator to improve the distribution of certain substances to the brain cabidigitallibrary.orgnih.govchemsrc.com. Ex vivo fluorescence imaging has been used to visualize the distribution of compounds in isolated organs, demonstrating elevated levels of co-administered active compounds in the brain when given with this compound researchgate.netcabidigitallibrary.org. This effect on brain accumulation is notable and suggests a potential role for this compound in facilitating the passage of other compounds across the blood-brain barrier, although studies indicate the blood-brain barrier itself remained intact researchgate.net.
Plasma Concentration Analysis
Analysis of this compound concentrations in plasma is a key aspect of pharmacokinetic studies researchgate.netnih.gov. Methods such as high-performance liquid chromatography (HPLC) with ultraviolet detection have been developed for the simultaneous determination of this compound and other compounds in rat plasma researchgate.netnih.gov. These methods are designed to be sensitive and accurate for quantifying this compound in biological matrices researchgate.netnih.gov. Calibration curves for this compound in plasma have demonstrated linearity over specific concentration ranges, indicating the reliability of these analytical techniques for pharmacokinetic analysis researchgate.netnih.gov. For instance, a column-switching HPLC method showed linearity for this compound over ranges such as 19.6 to 980 ng/ml in rat plasma nih.gov. Studies in dogs administered Angelica dahurica extract containing this compound have reported plasma Cmax values, providing insight into the peak plasma concentrations achieved nih.gov. These plasma concentration data are essential for understanding the systemic exposure to this compound following administration nih.gov.
| Analytical Method | Matrix | Analyte(s) | Linearity Range (example) |
| Column-switching HPLC with UV detection researchgate.netnih.gov | Rat Plasma | This compound, Oxypeucedanin (B192039) hydrate (B1144303) | 19.6 - 980 ng/ml nih.gov |
Structural Modifications and Derivatives of Byakangelicin
Synthesis and Characterization of Byakangelicin (B1668165) Derivatives
The synthesis of coumarin (B35378) derivatives, including those related to this compound, can be achieved through various chemical reactions such as the Perkin reaction, Knoevenagel condensation, Pechmann condensation, Baylis-Hillman reaction, Claisen rearrangement, Wittig reaction, and Vilsmeier-Haack and Suzuki cross-coupling reactions. researchgate.net The chemical structures of isolated or synthesized coumarin compounds are typically elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Enzymatic synthesis has also emerged as a method for producing glycoside derivatives of natural products, including this compound. For instance, recombinant Deinococcus geothermalis amylosucrase (DgAS) has been shown to catalyze the glycosylation of pure this compound, resulting in the formation of this compound-7''-O-α-glucopyranoside (BG-G3). preprints.org This enzymatic approach offers a promising route for generating novel glycosides with potentially improved properties. preprints.org
This compound 2'-O-isovalerate and its Biological Activities
This compound 2'-O-isovalerate is a derivative of this compound. Research has investigated its biological activities, particularly in comparison to other related compounds. In studies evaluating the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound 2'-O-isovalerate was found to be inactive in both cholinesterase activity assays. researchgate.net This contrasts with other furanocoumarins like imperatorin (B1671801) and heraclenol-2'-O-angelate, which showed inhibitory activity against these enzymes. researchgate.net
This compound-7″-O-α-glucoside and Enhanced Solubility
Glycosylation is a strategy that can significantly improve the water solubility of natural products. preprints.org this compound-7''-O-α-glucopyranoside (BG-G3), a novel alpha glucoside derivative of this compound, has been successfully synthesized enzymatically using Deinococcus geothermalis amylosucrase (DgAS). preprints.org This modification has a dramatic effect on solubility; the aqueous solubility of this compound-7''-O-α-glucoside was found to be over 29,000-fold greater than that of the parent compound, this compound. preprints.org This enhanced solubility could be crucial for improving the bioavailability and therapeutic potential of this compound. preprints.org
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound. While the provided search results offer limited direct SAR information specifically focused on this compound and its analogs in detail, they highlight the importance of SAR studies in the research of coumarins and their derivatives for various biological activities, such as anti-cancer effects and enzyme inhibition. rjeid.comscispace.comresearchgate.netscience.govnih.gov
For coumarin derivatives in general, SAR studies have revealed that the presence and position of substituents on the coumarin ring can significantly impact their activity. science.govnih.gov For example, in studies on anti-breast cancer activity of coumarin derivatives, the substitution of an alkyl chain on the coumarin ring was found to be desirable for activity, with activity increasing with chain length. nih.gov Conversely, replacing the alkyl chain with a benzyl (B1604629) ring resulted in decreased activity. nih.gov The introduction of a 3-(Pentyloxy) propyl group on the coumarin ring was particularly beneficial for activity, while a pyridine (B92270) ring or hydroxy group at the end of the chain led to decreased efficacy. nih.gov The presence of a 6,7-dihydroxy moiety has also been identified as having an important role in inducing differentiation in certain cell lines. science.gov
Although specific detailed SAR data for a wide range of this compound analogs were not extensively found in the provided snippets, the general principles of coumarin SAR studies suggest that modifications to the this compound structure, particularly the nature and position of substituents, would likely influence its biological activities. Further dedicated SAR studies on a series of synthesized this compound derivatives are necessary to fully elucidate the relationship between their structures and specific biological effects.
Future Research Directions and Translational Prospects for Byakangelicin
Exploration of Novel Therapeutic Applications
Future research on byakangelicin (B1668165) should continue to explore its potential in novel therapeutic areas. Studies have indicated its effectiveness in treating sugar cataracts and diabetic neuropathy in rats, suggesting a role in managing diabetic complications. nih.govtargetmol.com this compound has also shown protective effects against carbon tetrachloride-induced liver injury and fibrosis in mice. mdpi.comnih.gov Furthermore, recent research highlights its anti-tumor function, specifically its ability to suppress breast tumor growth and motility in vitro by regulating the SHP-1/JAK2/STAT3 signaling pathway. doi.orgnih.govresearchgate.net These findings suggest potential applications in oncology. The facile accessibility to this compound through improved isolation techniques is anticipated to boost research into its potential as a lead compound or drug candidate in the pharmaceutical industry. mdpi.com
In-depth Elucidation of Molecular Mechanisms
A critical area for future research is the in-depth elucidation of this compound's molecular mechanisms of action. While some pathways have been identified, such as the inhibition of aldose reductase nih.govtargetmol.com and the modulation of the SHP-1/JAK2/STAT3 pathway in breast cancer cells doi.orgnih.govresearchgate.net, a comprehensive understanding of its interactions at the molecular level is still needed. This compound has also been reported to induce the expression and activity of CYP3A4 in human hepatocytes via the transactivation of pregnane (B1235032) X receptors (PXR), indicating potential for drug-drug interactions. targetmol.comchemfaces.com Further investigations using techniques like network pharmacology can help to predict potential targets and signaling pathways, providing new insights into its mechanisms, particularly in the context of complex conditions like antioxidant activity. nih.gov More designed investigations are needed to clarify the multi-target network pharmacology of compounds from Angelica biserrata, including this compound, and their mechanisms of action. sci-hub.se
Development of this compound-Based Lead Compounds
The potential of this compound as a lead compound for the development of new drugs is significant. Its demonstrated efficacy in animal models of diabetic complications nih.govtargetmol.com and its anti-tumor activity doi.orgnih.govresearchgate.net make it a promising starting point for structural modification and optimization. The development of this compound-based lead compounds will involve synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. This approach is common in drug discovery, where natural products serve as scaffolds for the creation of novel therapeutic agents. targetmol.commdpi.com
Scalable and Sustainable Synthetic Routes for this compound and its Derivatives
Developing scalable and sustainable synthetic routes for this compound and its derivatives is crucial for its translational prospects. Current methods for isolating this compound from natural sources like Angelica dahurica can be time-consuming and involve repetitive chromatographic steps. mdpi.com Novel approaches, such as using ionic liquids for extraction, have shown improved efficiency and higher yields, which can facilitate research and potential industrial production. mdpi.comnih.gov Future research should focus on developing cost-effective and environmentally friendly synthetic methods that can produce this compound and its active derivatives in sufficient quantities while adhering to green chemistry principles. innosyn.commdpi.comkit.edursc.org
Advanced Preclinical and Clinical Investigations
Advanced preclinical studies are essential to further evaluate the efficacy and safety of this compound and its derivatives before moving to clinical trials. Preclinical research plays a critical role in assessing potential drug candidates for safety, immunogenicity, and potential efficacy using in vitro experiments, computer simulations, and animal testing. quantics.co.uk These studies help in selecting promising candidates and guiding the design of human trials. quantics.co.ukacmedsci.ac.uk While this compound has shown promise in animal models nih.govtargetmol.comdoi.orgnih.govresearchgate.net, rigorous preclinical investigations are needed to confirm these findings, determine optimal dosing strategies, and assess potential toxicity profiles. Bridging the preclinical-clinical boundary requires sufficient preclinical evidence to justify first-in-human studies. acmedsci.ac.uk Future research should involve well-designed preclinical studies that closely shape the design of subsequent clinical investigations. acmedsci.ac.uknih.gov
Investigation of Synergistic Effects with Other Compounds
Investigating the synergistic effects of this compound with other natural compounds or synthetic drugs represents another important future research direction. Studies have shown that this compound can act as a modulator to improve the brain accumulation and enhance the biological activities of other compounds like umbelliferone (B1683723), curcumin (B1669340), and doxorubicin (B1662922). researchgate.netnih.govmedchemexpress.com This suggests that combining this compound with other therapeutic agents could lead to enhanced efficacy or reduced required doses. Research into synergistic effects can reveal new therapeutic strategies and potentially broaden the applications of this compound. sbmu.ac.ir
Q & A
Q. What molecular targets and mechanisms underlie Byakangelicin's pharmacological effects?
this compound primarily targets aldose reductase (IC50: 6.2 μM), pregnane X receptor (PXR), and cytochrome P450 3A4 (CYP3A4). It activates PXR to upregulate CYP3A4 expression, enhancing drug metabolism and potential drug-drug interactions . Mechanistically, this compound binds to PXR, promoting its transactivation of the CYP3A4 promoter via the eNR4 cis-element, without altering PXR expression levels . Methodologically, dual-luciferase reporter assays and Western blotting are used to validate these interactions .
Q. How should researchers design experiments to assess this compound's induction of CYP3A4 in vitro?
Use primary human hepatocytes or hepatoma cell lines (e.g., Huh7) transfected with CYP3A4 promoter-luciferase constructs. Treat cells with this compound (5–50 μM) for 24–48 hours, and measure mRNA/protein levels via qRT-PCR and Western blotting. Include controls with rifampicin (a known PXR agonist) and DMSO. Normalize data to housekeeping genes (e.g., GAPDH) and confirm transcriptional regulation using actinomycin D to block RNA synthesis .
Q. What are validated extraction protocols for isolating this compound from natural sources?
Optimal extraction from Angelica dahurica roots involves ionic liquid-based methods (e.g., [Bmim]Tf2N) with a solvent/solid ratio of 8:1, 60°C, and 180-minute extraction. Validate purity via HPLC and compare yields against response surface methodology (RSM) predictions .
Advanced Research Questions
Q. How can contradictory data on this compound's IC50 values across studies be resolved?
Discrepancies in IC50 (e.g., aldose reductase inhibition) may arise from assay conditions (pH, temperature) or cell models. Standardize protocols using recombinant human aldose reductase and consistent substrate concentrations. Perform dose-response curves with triplicate measurements and apply nonlinear regression analysis .
Q. What experimental strategies differentiate this compound's PXR-dependent vs. PXR-independent effects?
(1) Use PXR-knockout cell lines or siRNA-mediated PXR silencing. (2) Compare CYP3A4 induction in wild-type vs. PXR-deficient models. (3) Employ PXR antagonist (e.g., ketoconazole) co-treatment to block activation. If CYP3A4 induction persists, investigate alternative pathways like NF-κB or CAR .
Q. How does this compound's stereochemistry influence its bioactivity?
The (Rac)-Byakangelicin racemate shows reduced aldose reductase inhibition compared to enantiopure forms. Use chiral chromatography to separate isomers and test activity in enzyme assays. Molecular docking studies can predict binding affinity differences to PXR or aldose reductase .
Q. What statistical approaches address variability in this compound's pharmacokinetic data across species?
Apply mixed-effects modeling to account for interspecies differences in metabolism. Use bootstrap resampling to estimate confidence intervals for parameters like Cmax and AUC. Validate human relevance by scaling in vitro hepatocyte data with physiologically based pharmacokinetic (PBPK) models .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., CYP3A4 induction potency), re-evaluate experimental parameters (cell type, treatment duration) and validate findings across multiple donors or replicates .
- Ethical Reporting : Disclose racemic vs. enantiopure compound use and avoid overgeneralizing animal-derived results to humans without clinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
